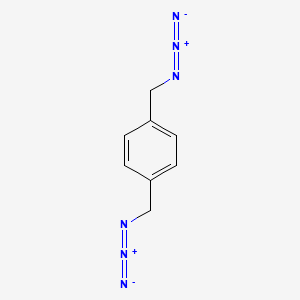

1,4-Bis(azidomethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis(azidomethyl)benzene is an organic compound with the molecular formula C8H10N6. It is a derivative of benzene, where two azidomethyl groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its high reactivity due to the presence of azide groups, making it a valuable intermediate in various chemical syntheses and applications.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Bis(azidomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)benzene with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

[ \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})_2 + 2 \text{NaN}_3 \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{N}_3)_2 + 2 \text{NaCl} ]

This reaction typically requires heating to around 100°C for several hours to ensure complete conversion of the chloromethyl groups to azidomethyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to handle the hazardous nature of azides safely.

化学反応の分析

Types of Reactions

1,4-Bis(azidomethyl)benzene undergoes various chemical reactions, primarily due to the reactivity of the azide groups. Some common reactions include:

Cycloaddition Reactions: The azide groups can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is often catalyzed by copper(I) salts (CuAAC reaction).

Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azide groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) bromide (CuBr) and N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMEDTA) in DMF at 100°C.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Thiols or amines in the presence of a base such as triethylamine (TEA).

Major Products

Cycloaddition: 1,2,3-Triazoles

Reduction: 1,4-Bis(aminomethyl)benzene

Substitution: Corresponding substituted derivatives depending on the nucleophile used

科学的研究の応用

1,4-Bis(azidomethyl)benzene has a wide range of applications in scientific research:

Biology: The compound is employed in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other biomolecules through click chemistry.

Medicine: It is used in the development of drug delivery systems and diagnostic tools due to its ability to form stable triazole linkages.

作用機序

The primary mechanism of action of 1,4-bis(azidomethyl)benzene involves the reactivity of the azide groups. Upon activation (e.g., by heat or light), the azide groups release nitrogen gas, forming highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to the formation of new covalent linkages. This property is exploited in polymer crosslinking, bioconjugation, and other applications where strong, stable bonds are required .

類似化合物との比較

1,4-Bis(azidomethyl)benzene can be compared with other similar compounds, such as:

1,3-Bis(azidomethyl)benzene: Similar structure but with azidomethyl groups at the 1 and 3 positions. It exhibits similar reactivity but different spatial orientation, affecting its applications.

1,4-Bis(aminomethyl)benzene: The reduced form of this compound, where azide groups are replaced with amine groups. It is less reactive but useful in different synthetic applications.

1,4-Diazidobutane: A linear compound with azide groups at both ends. It is used in similar applications but offers different spatial properties due to its linear structure.

The uniqueness of this compound lies in its ability to form stable triazole linkages through click chemistry, making it highly valuable in various fields of research and industry .

生物活性

1,4-Bis(azidomethyl)benzene (C₈H₁₀N₆) is an aromatic compound characterized by two azide functional groups attached to a benzene ring. This compound has garnered attention in various fields due to its unique chemical properties and potential biological applications. The azide groups are known for their reactivity, particularly in click chemistry and cycloaddition reactions, making this compound a subject of interest in medicinal chemistry and materials science.

The compound's structure features two azide groups at the para positions on a benzene ring, which significantly influences its reactivity and biological activity. The azide groups can participate in diverse chemical reactions, including:

- Click Reactions : The azide moieties readily undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.

- Bioconjugation : Azides can be used to label biomolecules, facilitating various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. A study evaluated the antibacterial effects of compounds derived from this azide through various substitutions on the aromatic ring. The results showed that para-bromo substitution significantly enhanced the antibacterial activity against Escherichia coli, including kanamycin-resistant strains .

Table 1: Antibacterial Activity of Substituted Compounds Derived from this compound

| Compound | MIC (µg/mL) | Activity Against E. coli |

|---|---|---|

| This compound | 32 | Moderate |

| Para-bromo derivative | 8 | High |

| Methoxy-substituted derivative | 64 | Low |

Applications in Cancer Therapy

The azide functionality of this compound has been exploited in cancer research. It has been utilized to enhance the targeting efficiency of nanoparticles in tumor cells through metabolic engineering strategies. Azide-containing chemical reporters generated on tumor cell surfaces improved the binding efficiency of nanoparticles compared to traditional targeting methods .

Case Study: Tumor Targeting with Azide-Modified Nanoparticles

In a comparative study, nanoparticles modified with azide reporters demonstrated a 1.6-fold increase in targeting efficiency in heterogeneous tumor environments compared to conventional cyclic RGD-conjugated nanoparticles . This suggests that compounds like this compound could play a crucial role in developing advanced cancer therapies.

While specific mechanisms of action for this compound remain largely unexplored, its biological activity is likely attributed to the reactivity of the azide groups. These groups can participate in bioorthogonal reactions that facilitate the conjugation of therapeutic agents or imaging probes to biomolecules.

Synthesis and Research Findings

Various synthetic approaches have been employed to utilize this compound in creating complex molecular structures. For instance, it has been reacted with terminal alkynes under copper-catalyzed conditions to produce triazole derivatives that exhibit enhanced biological properties .

Table 2: Synthesis and Yield of Triazole Derivatives from this compound

| Reaction Conditions | Product Type | Yield (%) |

|---|---|---|

| Copper-catalyzed cycloaddition | Triazole derivatives | 51-92 |

| Microwave irradiation | Bi-triazole systems | High |

特性

IUPAC Name |

1,4-bis(azidomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYDOXLDDPKKCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1,4-bis(azidomethyl)benzene facilitate polymer synthesis, and what structural changes occur?

A1: this compound plays a crucial role in polymer synthesis through a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". [] This reaction involves the formation of a stable triazole ring by linking an azide group (present in this compound) with an alkyne group present in another molecule. This reaction is highly efficient and specific, leading to the formation of well-defined polymers. []

Q2: What are the advantages of using this compound in polymer chemistry compared to other methods?

A2: this compound offers several advantages in polymer synthesis through CuAAC "click chemistry":

- Orthogonality: This reaction is highly selective, meaning the azide and alkyne groups react specifically with each other, even in the presence of other functional groups. This allows for precise control over polymer structure and composition. []

- Mild Reaction Conditions: CuAAC can be conducted at room temperature or with mild heating, minimizing unwanted side reactions and degradation of sensitive molecules. []

- High Efficiency: The reaction proceeds with high yields, often approaching 100%, making it efficient for large-scale synthesis. []

- Versatility: This method allows for the synthesis of a wide range of polymer architectures, including linear, branched, and cross-linked structures, by simply varying the functionality of the reacting alkynes. [, ]

Q3: Can you describe the antimicrobial properties observed for compounds derived from this compound and their potential mechanism of action?

A3: Research has shown that some 1,4-disubstituted 1,2,3-bistriazoles, synthesized using this compound as a starting material, exhibit promising antimicrobial activity. [] While the exact mechanism of action is still under investigation, these compounds likely interfere with vital processes within bacterial or fungal cells, leading to growth inhibition or cell death.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。